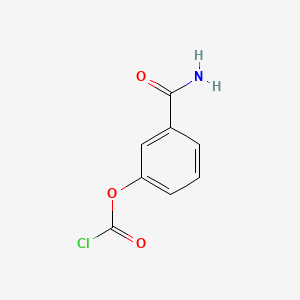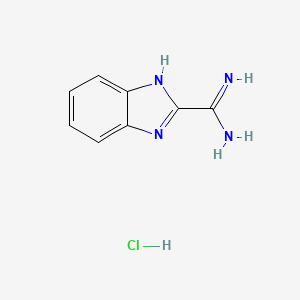![molecular formula C6H10O B13564617 1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one is an organic compound with the molecular formula C7H12O It is a cyclopropyl ketone derivative, characterized by a cyclopropane ring substituted with a methyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one typically involves the cyclopropanation of an appropriate alkene precursor followed by oxidation. One common method is the reaction of 2-methylcyclopropanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired ketone . The reaction is usually carried out under mild conditions to prevent over-oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: 2-methylcyclopropylmethanol.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropyl ketones.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one involves its interaction with various molecular targets. The compound’s cyclopropyl ring can undergo ring-opening reactions, which can be catalyzed by enzymes or other catalysts. These reactions can lead to the formation of reactive intermediates that can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[(1R,2S)-2-ethylcyclopropyl]ethan-1-one: Similar structure but with an ethyl group instead of a methyl group.
1-[(1R,2S)-2-fluorocyclopropyl]ethan-1-one: Contains a fluorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group on the cyclopropane ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
1-[(1R,2S)-2-methylcyclopropyl]ethanone |
InChI |
InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6+/m0/s1 |
InChI Key |
CSEAGYCTZLEZON-UJURSFKZSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]1C(=O)C |
Canonical SMILES |
CC1CC1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
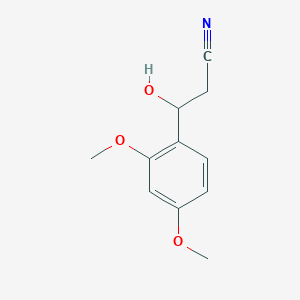
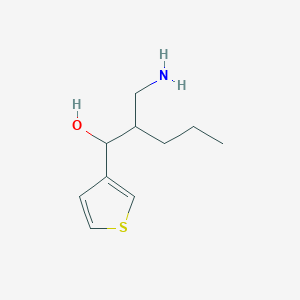

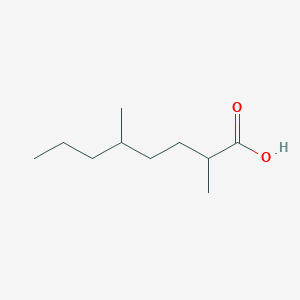
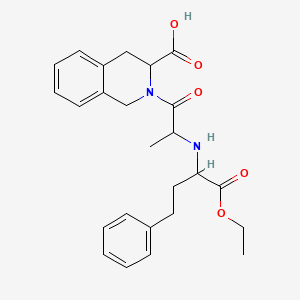
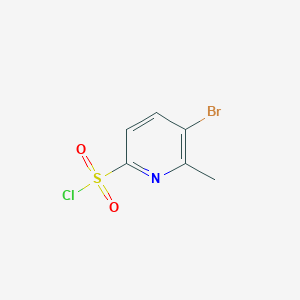
![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)

